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"2-Chloro-4-bromobenzothiazole" molecular structure and weight

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Compound of Interest

Compound Name: 2-Chloro-4-bromobenzothiazole

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In-Depth Technical Guide: 2-Chloro-4-bromobenzothiazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-bromobenzothiazole is a halogenated heterocyclic compound belonging to the benzothiazole family. Benzothiazoles are a significant class of compounds in medicinal chemistry, known to exhibit a wide range of biological activities. The incorporation of halogen atoms, specifically chlorine and bromine, into the benzothiazole scaffold can significantly modulate its physicochemical properties and biological efficacy. This document provides a comprehensive overview of the molecular structure, weight, and known synthetic pathways of **2-Chloro-4-bromobenzothiazole**, serving as a foundational resource for its application in research and development.

Molecular Structure and Properties

The molecular structure of **2-Chloro-4-bromobenzothiazole** consists of a benzene ring fused to a thiazole ring, with a chlorine atom substituted at the 2-position of the thiazole ring and a bromine atom at the 4-position of the benzene ring.

Chemical Structure:



2-Chloro-4-bromobenzothiazole structure

Quantitative Data Summary:

Property	Value	Reference
Molecular Formula	C ₇ H ₃ BrCINS	[1]
Molecular Weight	248.53 g/mol	[1][2]
CAS Number	182344-57-6	[1]
Predicted Boiling Point	309.2°C at 760 mmHg	[3]
Melting Point	Not available	
Density	Not available	_

Synthesis Protocol

A known method for the synthesis of **2-Chloro-4-bromobenzothiazole** involves a multi-step process starting from 2,6-dibromoaniline.[2]

Experimental Protocol: Synthesis of **2-Chloro-4-bromobenzothiazole**

The synthesis of the title compound is adapted from a procedure described for a related compound, 2,5-dichloro-1,3-benzothiazole, with modifications.[2]

Step 1: Synthesis of 4-bromo-2-mercapto-1,3-benzothiazole

- The initial reactant is 2,6-dibromoaniline.[2]
- This is converted to 4-bromo-2-mercapto-1,3-benzothiazole.
- The reaction mixture for this step is heated to 150°C for 16 hours.[2]

Step 2: Synthesis of **2-Chloro-4-bromobenzothiazole**

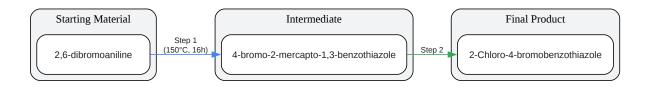
• The intermediate, 4-bromo-2-mercapto-1,3-benzothiazole, is then used to produce the final compound, **2-Chloro-4-bromobenzothiazole**.[2]



Note: The detailed reaction conditions, reagents, and purification methods for each step beyond the provided information are not available in the cited literature and would require further experimental development.

Logical Relationship of Synthesis

The synthesis of **2-Chloro-4-bromobenzothiazole** follows a logical progression from a substituted aniline to the final benzothiazole derivative. This is a common strategy in heterocyclic chemistry.



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Caption: Synthetic pathway of **2-Chloro-4-bromobenzothiazole**.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific information in the public domain regarding the detailed biological activities, mechanism of action, and associated signaling pathways for **2-Chloro-4-bromobenzothiazole**. While the broader class of benzothiazole derivatives has been extensively studied for various therapeutic applications, including as antimicrobial and anticancer agents, the specific biological profile of this particular halogenated variant remains to be elucidated through dedicated research.

Conclusion

2-Chloro-4-bromobenzothiazole is a benzothiazole derivative with a defined molecular structure and weight. A synthetic route for its preparation has been outlined, providing a basis for its production for research purposes. However, a significant gap exists in the understanding of its physicochemical properties, with experimental data for melting point and density not readily available. Furthermore, its biological activity and potential applications in drug



development are yet to be explored. This technical guide serves as a foundational document, highlighting the current knowledge and underscoring the need for further investigation into the properties and potential therapeutic uses of this compound. Future research should focus on the experimental determination of its physicochemical characteristics, elucidation of its biological mechanism of action, and its efficacy in relevant disease models.

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